2,3,5,6-Tetrafluoro-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKAQCACRZBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Fundamental Structural Considerations of 2,3,5,6 Tetrafluoro 4 Methoxyaniline
Systematic IUPAC Nomenclature and Common Synonyms in Academic Literature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the subject compound, the IUPAC name is 2,3,5,6-Tetrafluoro-4-methoxyaniline . This name explicitly details the arrangement of substituents on the aniline (B41778) framework.
In scientific and commercial literature, several synonyms may be encountered. These include:
4-Methoxy-2,3,5,6-tetrafluoroaniline
4-Amino-2,3,5,6-tetrafluoromethoxybenzene
The Chemical Abstracts Service (CAS) has assigned the registry number 1643-71-6 to this compound, which serves as a unique identifier in chemical databases. chemicalbook.com
Molecular Formula and Structural Representation
The molecular formula for this compound is C7H5F4NO . This formula indicates the presence of seven carbon atoms, five hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom.
The structural representation of the molecule consists of a benzene (B151609) ring where four hydrogen atoms have been substituted by fluorine atoms at positions 2, 3, 5, and 6. An amino group (-NH2) is attached to the first carbon atom, and a methoxy (B1213986) group (-OCH3) is attached to the fourth carbon atom.
Table 1: Molecular and Structural Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C7H5F4NO |
| CAS Number | 1643-71-6 |
Isomeric Relationships and Positional Isomerism in Fluorinated Anilines
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. In the context of fluorinated anilines, positional isomerism is a key consideration. This compound is one of several possible isomers of tetrafluoromethoxyaniline. The specific arrangement of the four fluorine atoms, one methoxy group, and one amino group on the benzene ring defines its unique chemical and physical properties.
For instance, changing the position of the methoxy group or the amino group relative to the fluorine atoms would result in a different positional isomer with distinct characteristics. The separation and identification of such isomers often rely on techniques like Diffusion-ordered spectroscopy (DOSY). researchgate.net
Conformational Analysis and Rotational Isomerism of the Methoxy and Amino Groups
The methoxy (-OCH3) and amino (-NH2) groups attached to the aromatic ring are not static; they can rotate around the C-O and C-N bonds, respectively. This rotation gives rise to different conformations, or conformers, which may have different energy levels.
Methoxy Group Conformation: In anisole (B1667542) (methoxybenzene), the parent compound for the methoxy-substituted part of the molecule, the most stable conformation is planar, with the methyl group lying in the plane of the benzene ring. nih.gov This planarity is a result of the balance between steric interactions and electronic effects, specifically the conjugation of the oxygen lone pair with the aromatic π-system. researchgate.net For this compound, the presence of ortho-fluorine atoms introduces significant steric hindrance, which can influence the preferred orientation of the methoxy group and the barrier to its rotation. colostate.edu Studies on related methoxy-substituted compounds show that the barrier to rotation can be substantial. researchgate.net
Amino Group Conformation: The amino group in aniline also exhibits rotational and inversional motions. uisek.edu.ec The basicity and reactivity of aniline are influenced by the delocalization of the nitrogen lone pair into the benzene ring's π-system. wikipedia.orgncert.nic.in In substituted anilines, the rotational barrier of the amino group is affected by the electronic nature of the substituents. benthamdirect.comresearchgate.neteurekaselect.com The fluorine atoms in this compound, being strongly electron-withdrawing, will significantly impact the electronic environment of the amino group and its rotational dynamics.
Aromaticity and Perfluorinated Aromatic Ring Characteristics
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules with a system of delocalized π-electrons. vedantu.com Benzene is the archetypal aromatic compound. The introduction of fluorine atoms onto the benzene ring has a complex effect on its aromaticity.
Perfluorination, the replacement of all hydrogen atoms with fluorine, can influence the aromatic character. While the high electronegativity of fluorine might be expected to decrease aromaticity, studies on hexafluorobenzene (B1203771) (C6F6) have shown that it is as aromatic as benzene. nih.gov The fluorine atoms contribute to the π-system through their lone pairs, a concept sometimes referred to as "fluoromaticity". nih.govacs.org However, the electron-withdrawing nature of fluorine atoms does create a π-hole, making the perfluorinated ring susceptible to nucleophilic attack. nih.gov
Chemical Reactivity and Transformational Chemistry of 2,3,5,6 Tetrafluoro 4 Methoxyaniline
Reactivity of the Amino Group (–NH2)
The amino group in 2,3,5,6-tetrafluoro-4-methoxyaniline, while typically a nucleophilic center, has its reactivity attenuated by the electron-withdrawing nature of the polyfluorinated ring. Despite this, it remains a key site for a variety of important chemical transformations.
Acylation: The amino group can undergo acylation to form amides. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions, such as oxidation. For instance, in a process analogous to the preparation of a key intermediate for the drug osimertinib, anilines are acetylated using reagents like acetic anhydride. researchgate.net This transformation converts the amine into an acetamide, which is a less potent activating group and more stable to oxidative or strongly acidic conditions. Another modern approach involves the use of pentafluoropyridine (B1199360) for one-pot amide bond formation from carboxylic acids and amines. acs.org
| Reaction | Reagent | Product Type | Purpose |
| Acylation | Acetic Anhydride (Ac₂O) | N-(2,3,5,6-Tetrafluoro-4-methoxyphenyl)acetamide | Protection of the amino group |
| Acylation | Carboxylic Acid / Pentafluoropyridine | N-Aryl Amide | Amide synthesis |
Sulfonylation: While specific examples for this compound are not extensively documented, anilines, in general, react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. The reduced nucleophilicity of the amino group in the title compound, due to the fluorine substituents, may necessitate stronger reaction conditions or catalytic activation to achieve efficient sulfonylation.
Alkylation: Direct N-alkylation of anilines can be achieved using alkyl halides, typically in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. fabad.org.tr However, for electron-poor anilines, direct alkylation can be challenging, and alternative multi-step strategies like reductive amination or metal-catalyzed cross-coupling reactions are often more effective. nih.gov
The formation of a nitrogen-aryl bond (N-arylation) is a cornerstone of modern organic synthesis, crucial for the creation of pharmaceuticals and materials. The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.orgrug.nl In this palladium-catalyzed cross-coupling reaction, an amine is reacted with an aryl halide or triflate. This compound can serve as the amine component, coupling with a variety of aryl partners to form diarylamines. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a specialized phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃). beilstein-journals.orglibretexts.org
The general catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium amide complex.
Reductive elimination from the palladium amide complex to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org
Similarly, the amino group can act as a nucleophile in reactions with activated heteroaryl halides, such as 4-chloroquinazolines, to yield N-heteroarylated products. nih.govbeilstein-journals.org These reactions, often accelerated by microwave irradiation, provide access to scaffolds of significant medicinal interest. beilstein-journals.org
| Reaction Type | Method | Key Reagents | Product |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | Diarylamine |
| N-Heteroarylation | Nucleophilic Aromatic Substitution | Activated Heteroaryl Halide (e.g., 4-chloroquinazoline) | N-(Heteroaryl)aniline |
Aromatic primary amines are readily converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.com The resulting 2,3,5,6-tetrafluoro-4-methoxybenzenediazonium salt is a versatile intermediate that can undergo a wide range of transformations where the diazonium group (–N₂⁺) is replaced by various substituents, releasing nitrogen gas (N₂), a thermodynamically favorable process.
Sandmeyer Reaction: This well-known reaction utilizes copper(I) salts to catalyze the replacement of the diazonium group with halides or pseudohalides. nih.govwikipedia.orgorganic-chemistry.org
Chlorination: Using copper(I) chloride (CuCl) yields 1-chloro-2,3,5,6-tetrafluoro-4-methoxybenzene.
Bromination: Using copper(I) bromide (CuBr) yields 1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene.
Cyanation: Using copper(I) cyanide (CuCN) introduces a nitrile group, forming 2,3,5,6-tetrafluoro-4-methoxybenzonitrile. lumenlearning.com
Other Transformations:
Iodination: The diazonium group can be replaced by iodine by treatment with an aqueous solution of potassium iodide (KI), a reaction that does not typically require a copper catalyst. organic-chemistry.org
Fluorination (Balz-Schiemann Reaction): While the parent molecule is already fluorinated, this reaction allows for the introduction of fluorine onto other aromatic rings. The diazonium salt is first isolated as its tetrafluoroborate salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to the aryl fluoride (B91410). masterorganicchemistry.comlumenlearning.com
Hydroxylation: Heating the aqueous diazonium salt solution can introduce a hydroxyl group, converting the aniline (B41778) into a phenol (2,3,5,6-tetrafluoro-4-methoxyphenol). This transformation can also be facilitated by copper catalysts like copper(I) oxide. wikipedia.org
| Initial Reagent | Transformation | Key Reagent(s) | Product Functional Group |
| NaNO₂, HCl | Diazotization | — | -N₂⁺Cl⁻ |
| ArN₂⁺Cl⁻ | Sandmeyer (Chlorination) | CuCl | -Cl |
| ArN₂⁺Cl⁻ | Sandmeyer (Bromination) | CuBr | -Br |
| ArN₂⁺Cl⁻ | Sandmeyer (Cyanation) | CuCN | -CN |
| ArN₂⁺Cl⁻ | Iodination | KI | -I |
| ArN₂⁺Cl⁻ | Hydroxylation | H₂O, Heat | -OH |
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. The reaction proceeds via a two-step mechanism:
Nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. eijppr.com
Dehydration of the carbinolamine, which is often the rate-determining step, to yield the final imine product. eijppr.com
This reaction is typically catalyzed by acid and is reversible. The electron-withdrawing effect of the tetrafluorinated ring reduces the nucleophilicity of the amino group, potentially slowing the initial addition step compared to non-fluorinated anilines. Various methodologies, including conventional heating in solvents like ethanol, microwave-assisted synthesis, or solvent-free grinding, can be employed to drive the reaction to completion. semanticscholar.orgjetir.org These Schiff bases are important ligands in coordination chemistry and can be intermediates for further synthetic transformations. nih.gov
Reactivity of the Methoxy (B1213986) Group (–OCH3)
The methoxy group is generally stable, but its ether linkage can be cleaved under specific conditions to reveal a phenol.
The most common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice for its high efficacy under mild conditions. orgsyn.orgresearchgate.net The reaction proceeds by the formation of an oxonium ion complex between the ether oxygen and BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl carbon in an Sₙ2-type displacement, cleaving the alkyl-oxygen bond and forming a bromoborane-phenoxy intermediate. core.ac.uknih.gov Subsequent aqueous workup hydrolyzes this intermediate to yield the final phenolic product, 4-amino-2,3,5,6-tetrafluorophenol.
The reaction is highly selective for cleaving the methyl group rather than the aryl group from the oxygen atom. One equivalent of BBr₃ is required for each ether group to be cleaved. researchgate.net The reaction is typically performed in an inert solvent like dichloromethane at temperatures ranging from -78 °C to room temperature.
Cleavage of the Ethereal Linkage
The methoxy group (-OCH₃) in this compound represents an ether linkage. Ether cleavage is a fundamental organic transformation that typically requires harsh conditions, such as treatment with strong acids. wikipedia.orgmasterorganicchemistry.com The most common reagents for this purpose are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The cleavage mechanism is generally an acid-catalyzed nucleophilic substitution. wikipedia.org The reaction initiates with the protonation of the ether oxygen atom by the strong acid, converting the methoxy group into a better leaving group (a neutral methanol molecule). masterorganicchemistry.com Subsequently, a nucleophile, typically the halide ion from the acid (e.g., I⁻ or Br⁻), attacks the carbon atom of the ether.
For an aryl methyl ether like this compound, the cleavage occurs via an Sₙ2 pathway. masterorganicchemistry.com The halide nucleophile attacks the less sterically hindered methyl group, leading to the formation of a methyl halide (e.g., methyl iodide) and the corresponding phenol. The C(aryl)-O bond is not cleaved because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com
Applying this principle, the reaction of this compound with excess HI would be expected to yield 4-amino-2,3,5,6-tetrafluorophenol and methyl iodide.
Table 1: Predicted Outcome of Ethereal Linkage Cleavage
| Reactant | Reagent | Predicted Products | Mechanism |
| This compound | Hydroiodic Acid (HI) | 4-Amino-2,3,5,6-tetrafluorophenol, Methyl Iodide | Sₙ2 |
| This compound | Hydrobromic Acid (HBr) | 4-Amino-2,3,5,6-tetrafluorophenol, Methyl Bromide | Sₙ2 |
Reactivity of the Polyfluorinated Aromatic Ring
The presence of four fluorine atoms renders the aromatic ring of this compound highly electron-deficient. This electronic characteristic is the primary driver of the ring's reactivity, making it susceptible to nucleophilic attack while being highly resistant to electrophilic attack.
Nucleophilic aromatic substitution (SₙAr) is a key reaction for polyhalogenated aromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group, in this case, a fluoride ion, restores the aromaticity.
For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.orglibretexts.org The four fluorine atoms in this compound serve as powerful activating groups. While the amino and methoxy groups are electron-donating by resonance, the cumulative inductive effect of the four fluorine atoms dominates, making the ring highly electrophilic.
Nucleophilic attack is favored at positions ortho or para to the electron-withdrawing substituents. libretexts.org In this molecule, all available positions on the ring (2, 3, 5, and 6) bear fluorine atoms. Therefore, a sufficiently strong nucleophile can displace one of the fluoride ions. The regioselectivity of the substitution would be influenced by the directing effects of the amino and methoxy groups, though the electronic demand of the heavily fluorinated system is the overriding factor. It is generally observed in SₙAr reactions that fluoride is a good leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack. youtube.com
Table 2: Potential SₙAr Reactions and Products
| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Monosubstituted) |
| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | 2,3,5-Trifluoro-4,6-dimethoxyaniline |
| Amine (R₂NH) | Piperidine | 2,3,5-Trifluoro-4-methoxy-6-(piperidin-1-yl)aniline |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2,3,5-Trifluoro-4-methoxy-6-(phenylthio)aniline |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-Amino-3,5,6-trifluoro-4-methoxyphenol |
Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for functionalizing aromatic rings. This reaction typically involves the deprotonation of a C-H bond ortho to a directing group by a strong organometallic base, such as an alkyllithium (e.g., n-BuLi). However, in this compound, there are no C-H bonds on the aromatic ring.
The most acidic proton in the molecule is on the nitrogen atom of the amino group. Treatment with a strong base like n-BuLi would first lead to deprotonation of the amine to form a lithium anilide.
Further reaction could potentially involve a lithium-halogen exchange, where the organolithium reagent exchanges its lithium atom for one of the fluorine atoms. However, N-H deprotonation is generally much faster.
Once the N-lithiated species is formed, it can be quenched with various electrophiles to introduce functionality at the nitrogen atom.
Table 3: Potential N-Metalation and Quenching Reactions
| Step 1: Base | Step 2: Electrophile (E⁺) | Reagent Example | Product |
| n-Butyllithium | Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | N-(trimethylsilyl)-2,3,5,6-Tetrafluoro-4-methoxyaniline |
| n-Butyllithium | Alkyl Halide | Methyl Iodide (CH₃I) | N-Methyl-2,3,5,6-Tetrafluoro-4-methoxyaniline |
| n-Butyllithium | Carbon Dioxide | CO₂ (followed by acidic workup) | (2,3,5,6-Tetrafluoro-4-methoxyphenyl)carbamic acid |
Palladium-catalyzed cross-coupling reactions are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in These reactions, including the Suzuki-Miyaura, Sonogashira, and Negishi couplings, typically require an organic halide (or triflate) and an organometallic coupling partner. tezu.ernet.innih.gov
This compound itself is not a standard substrate for these reactions as C-F bonds are generally strong and less reactive in catalytic cycles compared to C-Br or C-I bonds. While C-F bond activation is possible under specific catalytic conditions, a more common strategy would involve converting the aniline into a more suitable coupling partner. For instance, the amino group could be transformed into a diazonium salt, which can then be converted to a halide (e.g., via a Sandmeyer reaction) to furnish a bromo- or iodo-tetrafluoroanisole derivative. This derivative would then be a viable substrate for cross-coupling.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govyoutube.com
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govresearchgate.net
Table 4: Hypothetical Cross-Coupling Reactions of a Bromo-Derivative
| Reaction Name | Coupling Partner | Reagent Example | Expected Product Class |
| Suzuki-Miyaura | Arylboronic acid | Phenylboronic acid | Biaryl derivative |
| Sonogashira | Terminal alkyne | Phenylacetylene | Arylalkyne derivative |
| Negishi | Organozinc reagent | Phenylzinc chloride | Biaryl derivative |
(Note: Table assumes prior conversion of the aniline to a bromo-derivative, e.g., 1-bromo-2,3,5,6-tetrafluoro-4-methoxyaniline)
Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org This class of reactions, which includes nitration, halogenation, and Friedel-Crafts alkylation/acylation, is characteristic of electron-rich aromatic systems. masterorganicchemistry.comlibretexts.org
The aromatic ring of this compound is exceptionally electron-deficient due to the four strongly electron-withdrawing fluorine atoms. These groups are highly deactivating towards EAS. wikipedia.org Although the amino and methoxy groups are activating and ortho, para-directing, their activating influence is insufficient to overcome the powerful deactivating effect of the four fluorine atoms. Furthermore, all positions ortho and para to the activating groups are already substituted with fluorine.
Consequently, this compound is considered to be inert to standard electrophilic aromatic substitution reactions. Attempting such reactions under forcing conditions would likely lead to degradation of the starting material or reaction at the nucleophilic amino group rather than substitution on the aromatic ring.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. beilstein-journals.orgmdpi.com These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity.
Anilines are common building blocks in many well-known MCRs, where they serve as the amine component. Given its primary amino group, this compound is a suitable candidate for participation in such reactions. For example, it could be employed in the Ugi four-component reaction. The Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide.
By using this compound as the amine component, a diverse library of complex molecules incorporating the tetrafluoro-methoxyphenylamino scaffold can be synthesized.
Table 5: Example of a Ugi Four-Component Reaction
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-acetamido-2-phenyl-N-(2,3,5,6-tetrafluoro-4-methoxyphenyl)acetamide |
Chemo-, Regio-, and Stereoselective Transformations
Detailed research findings specifically documenting the chemo-, regio-, and stereoselective transformations of this compound are not extensively available in the public domain literature. The high degree of fluorination on the aromatic ring significantly influences its reactivity, often making it a challenging substrate for transformations that require specific selectivity.
The reactivity of anilines is largely dictated by the nucleophilicity of the amino group and the electronic properties of the aromatic ring. In the case of this compound, the presence of four strongly electron-withdrawing fluorine atoms deactivates the ring, making it less susceptible to electrophilic aromatic substitution. Conversely, these substituents activate the ring for nucleophilic aromatic substitution, although the methoxy and amino groups are typically poor leaving groups.
Chemoselectivity: Transformations involving this compound would be expected to exhibit high chemoselectivity at the amino group. The lone pair of electrons on the nitrogen atom makes it the most nucleophilic and basic site in the molecule. Standard aniline reactions such as diazotization, acylation, and sulfonylation would likely occur exclusively at the -NH2 group without disturbing the C-F or C-O bonds under controlled conditions. For instance, diazotization with nitrous acid would chemoselectively convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups.
Regioselectivity: Due to the absence of any hydrogen atoms on the benzene (B151609) ring, classic regioselectivity questions concerning electrophilic aromatic substitution are moot. Regioselectivity for this compound would be relevant in the context of cyclocondensation reactions where the aniline is used as a building block for heterocyclic systems, such as in the synthesis of quinolines or other fused heterocycles. In such reactions, the electronic and steric environment around the amino group, governed by the adjacent fluorine atoms, would control the orientation of the newly formed ring. However, specific examples of such regioselective cyclizations using this compound are not readily found in published studies.
Stereoselectivity: this compound is an achiral molecule. Therefore, discussions of stereoselectivity would only arise from reactions that introduce a new chiral center. This would typically involve the use of chiral reagents or catalysts. There is a lack of documented studies describing stereoselective transformations where this compound serves as a substrate to generate chiral products. Research on the photocyclization of a related tetrafluoro-substituted enaminone indicated the formation of a complex reaction mixture, suggesting that selective transformations with such highly fluorinated substrates can be challenging to achieve.
Given the limited specific data, a detailed analysis with research findings and data tables on the selective transformations of this compound cannot be provided at this time.
Spectroscopic and Advanced Characterization of 2,3,5,6 Tetrafluoro 4 Methoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2,3,5,6-Tetrafluoro-4-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.
The NMR spectra of this compound are predicted to show distinct signals corresponding to its unique proton, carbon, and fluorine environments.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The methoxy (B1213986) carbon (-OCH₃) would appear as a single peak around 60-62 ppm. The aromatic carbons are more complex due to C-F coupling.
C1 (C-NH₂): The carbon attached to the amino group.
C2/C6 (C-F): The two equivalent carbons adjacent to the C-NH₂ group.
C3/C5 (C-F): The two equivalent carbons meta to the C-NH₂ group.
C4 (C-OCH₃): The carbon attached to the methoxy group. Each of these aromatic carbon signals would be split into multiplets due to coupling with the adjacent fluorine atoms.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. researchgate.net Given the symmetry of the molecule, all four fluorine atoms are chemically equivalent. Therefore, a single signal is predicted for the fluorine atoms on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the methoxy protons. Data for the related compound 2,3,5,6-tetrafluoro-4-hydroxyaniline shows a ¹⁹F chemical shift around -162 ppm, and a similar value would be expected for the methoxy analog. spectrabase.com
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H | |||
| -NH₂ | 3.5 - 4.5 | broad singlet | - |
| -OCH₃ | 3.8 - 4.0 | singlet | - |
| ¹³C | |||
| -OCH₃ | 60 - 62 | singlet | - |
| C1 | ~125 | multiplet | J(C,F) couplings |
| C2/C6 | ~140 | multiplet | J(C,F) couplings |
| C3/C5 | ~140 | multiplet | J(C,F) couplings |
| C4 | ~135 | multiplet | J(C,F) couplings |
| ¹⁹F |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
While one-dimensional NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be very simple and primarily used for confirmation. No cross-peaks are expected as the methoxy and amine protons are isolated spin systems with no vicinal proton neighbors.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov It is invaluable for assigning carbon signals. A key correlation would be observed between the methoxy proton signal (~3.9 ppm) and the methoxy carbon signal (~61 ppm). Since there are no protons on the aromatic ring, no other correlations would be seen, confirming the substitution pattern.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-4 bonds) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. nist.gov For this molecule, the following key correlations would be expected:
A three-bond correlation (³J) between the methoxy protons (-OCH₃) and the C4 carbon.
A four-bond correlation (⁴J) between the methoxy protons and the C3/C5 carbons.
A two-bond correlation (²J) between the amine protons (-NH₂) and the C1 carbon.
A three-bond correlation (³J) between the amine protons and the C2/C6 carbons.
These 2D NMR experiments, when used together, would provide unambiguous evidence for the structure of this compound.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides clear indications of the functional groups present. For this compound, the key vibrational modes are predicted based on data from related compounds like 2,3,5,6-Tetrafluoroaniline (B1293806) nist.gov and 4-Methoxyaniline.
Predicted Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 3000 - 2850 | C-H Stretching | Methoxy (-OCH₃) |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1520 - 1480 | C=C Aromatic Ring Stretching | Phenyl Ring |
| 1280 - 1240 | C-O-C Asymmetric Stretching | Aryl Ether |
| 1100 - 950 | C-F Stretching | Fluoroaromatic |
| ~830 | C-H Out-of-plane Bending | Phenyl Ring |
The most intense and characteristic bands would be the strong C-F stretching absorptions and the N-H stretching bands of the primary amine.
Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. While FT-IR is excellent for polar groups like N-H and C-O, Raman is superior for C=C and C-C symmetric ring modes.
For this compound, a Raman spectrum would be expected to show:
Strong, sharp peaks for the symmetric stretching of the tetrafluorinated benzene (B151609) ring, which might be weak or absent in the IR spectrum.
The symmetric C-F stretching modes would also be Raman active.
Vibrations of the C-N and C-O bonds would be present, providing complementary data to the FT-IR spectrum.
Comparing the FT-IR and Raman spectra helps to confirm the molecule's D₂h point group symmetry, as vibrations that are IR active may be Raman inactive, and vice versa (the rule of mutual exclusion).
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.
For this compound (C₇H₅F₄NO), the exact molecular weight is 195.03 g/mol . In an electron ionization (EI) mass spectrum, the following features are predicted:
Molecular Ion Peak (M⁺): A prominent peak at m/z = 195, corresponding to the intact molecule.
Key Fragmentation Patterns:
Loss of a methyl group ([M-15]⁺): Fragmentation of the methoxy group to lose a •CH₃ radical, resulting in a significant peak at m/z = 180.
Loss of CO ([M-28]⁺): Subsequent loss of carbon monoxide from the [M-15]⁺ fragment is a common pathway for anisoles, which would lead to a peak at m/z = 152.
Loss of a methoxy group ([M-31]⁺): Cleavage of the C-O bond to lose a •OCH₃ radical, giving a peak at m/z = 164.
Analysis of the isotopic pattern of the molecular ion peak and the logical fragmentation cascade would provide strong evidence confirming the identity and elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry, offering the ability to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the confident assignment of an unambiguous elemental formula to an analyte, a critical step in the identification of a specific compound like this compound.
Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can distinguish between ions with very similar masses (isobars). longdom.orgnih.gov For this compound, with the molecular formula C₇H₅F₄NO, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.
The determination of the exact mass via HRMS serves as a definitive confirmation of the compound's elemental composition. An experimental measurement that matches the theoretical monoisotopic mass to within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the presence and identity of the target molecule, which is a crucial quality control parameter in synthesis and pharmaceutical applications. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅F₄NO |
| Theoretical Monoisotopic Mass (Da) | 195.0256 |
| Common Adducts (Protonated) | [M+H]⁺ |
This is an interactive data table. Click on the headers to sort.
Fragmentation Pathways and Mechanistic Insights
Upon ionization, typically via electron ionization (EI), a molecular ion ([M]⁺•) is formed at m/z 195. The subsequent fragmentation is driven by the stability of the resulting fragments. Key fragmentation mechanisms would likely include:
Loss of a Methyl Radical: A common pathway for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃). This would produce a highly stable phenoxide-type cation at m/z 180.
Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a fragment ion at m/z 165.
Cleavage of the Aromatic Ring: The robust tetrafluorinated benzene ring can also undergo fragmentation, although this typically requires higher energy.
Understanding these pathways is crucial for the structural elucidation of unknown derivatives or for identifying the compound in complex mixtures. wvu.edu
Table 2: Plausible Mass Fragments for this compound
| m/z (Daltons) | Proposed Fragment | Plausible Loss |
|---|---|---|
| 195 | [C₇H₅F₄NO]⁺• | Molecular Ion |
| 180 | [C₆H₂F₄NO]⁺ | •CH₃ |
This is an interactive data table. Click on the headers to sort.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The resulting spectrum provides information about the conjugated π-electron systems within a molecule. libretexts.org
For this compound, the absorption is dominated by electronic transitions within the substituted benzene ring. The primary chromophore is the aniline (B41778) system. The electronic transitions observed are typically π → π* and n → π* transitions. libretexts.org
π → π Transitions:* These are high-energy transitions of electrons from bonding (π) to anti-bonding (π*) orbitals within the aromatic ring. They usually result in strong absorption bands.
n → π Transitions:* These involve the promotion of a non-bonding electron (n), such as those in the lone pairs of the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.
The presence of substituents on the benzene ring modifies the absorption maxima (λ_max). The amino (-NH₂) and methoxy (-OCH₃) groups are powerful auxochromes with lone electron pairs that can be delocalized into the aromatic ring, typically causing a bathochromic (red) shift to longer wavelengths. Conversely, the electron-withdrawing fluorine atoms may induce a hypsochromic (blue) shift. The final spectrum is a result of the combined electronic effects of all substituents. researchgate.netsciencepublishinggroup.com For the related compound 2,3,5,6-Tetrafluoroaniline, UV absorption maxima are noted in the NIST Chemistry WebBook, providing a reference for the electronic behavior of the fluorinated aniline core. nist.gov
X-ray Crystallography for Solid-State Molecular Structure
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study of this compound would precisely measure all intramolecular distances and angles.
Bond Lengths: Key bond lengths of interest include the C-N bond of the aniline group, the C-O bond of the methoxy group, the four C-F bonds, and the C-C bonds within the aromatic ring. The lengths of the C-C bonds can indicate the degree of aromaticity and the electronic influence of the substituents. researchgate.net
Bond Angles: The C-C-C angles within the benzene ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic strain imposed by the fluorine, amine, and methoxy substituents. nih.gov
Dihedral Angles: The torsion or dihedral angles would describe the orientation of the amine and methoxy groups relative to the plane of the aromatic ring. For instance, the C-C-O-C dihedral angle defines the conformation of the methoxy group.
Table 3: Representative Bond Parameters from Analogous Fluoroaniline Structures
| Parameter | Description | Expected Value Range |
|---|---|---|
| C-C (aromatic) | Length of carbon-carbon bond in the ring | 1.37 - 1.40 Å |
| C-N | Length of the bond to the amino group | ~1.40 Å |
| C-F | Length of the carbon-fluorine bond | ~1.35 Å |
| C-O | Length of the bond to the methoxy group | ~1.37 Å |
This table is based on data from analogous structures like trifluoroanilines and serves as an illustrative example. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is governed by intermolecular forces. rsc.org For this compound, several key interactions would be expected to direct the crystal packing:
Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor. It is highly probable that it would form intermolecular hydrogen bonds with either the highly electronegative fluorine atoms (N-H···F) or the oxygen atom of the methoxy group (N-H···O) on adjacent molecules. Such interactions are observed in the crystal structures of other fluoroanilines. nih.gov
π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring could facilitate π-π stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C-F, C-N, and C-O bonds, leading to dipole-dipole interactions that influence molecular alignment.
The collective effect of these interactions determines the final crystal system, space group, and density of the solid material. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3,5,6-Tetrafluoroaniline |
| 2,4,6-trifluoroaniline |
| 2,3,4,5,6-pentafluoroaniline |
Computational and Theoretical Investigations of 2,3,5,6 Tetrafluoro 4 Methoxyaniline
Theoretical Studies on Reaction Mechanisms
Theoretical studies of reaction mechanisms provide invaluable insights into the energetic and geometric changes that occur as reactants transform into products. For a molecule like 2,3,5,6-tetrafluoro-4-methoxyaniline, these studies would focus on understanding how the interplay of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing fluorine atoms influences its reactivity in various chemical transformations.
A key aspect of understanding a reaction mechanism is the characterization of its transition state (TS) and the calculation of the associated activation energy (Ea). The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate the geometry of the transition state for a given reaction.
For instance, in an electrophilic aromatic substitution reaction, theoretical calculations would model the approach of an electrophile to the aromatic ring. The presence of four fluorine atoms is expected to significantly deactivate the ring towards electrophilic attack, leading to a high activation energy. However, the ortho- and para-directing effects of the amino and methoxy groups would still influence the regioselectivity of the reaction. DFT calculations can predict the activation energies for attack at different positions on the ring, thus indicating the most likely site of substitution.
In a study on the reaction of aniline (B41778) with methyl radicals, the potential energy surface was established using high-level computational methods to determine activation barriers for different reaction channels. nih.gov A similar approach for this compound would elucidate how the fluorine and methoxy substituents modulate the barriers for processes like hydrogen abstraction from the amine group or radical addition to the aromatic ring.
Illustrative Data Table for Activation Energies of a Hypothetical Reaction:
This table illustrates the type of data that would be generated from a computational study on the electrophilic bromination of this compound, comparing it to aniline. The values are hypothetical and for illustrative purposes only.
| Reactant | Position of Attack | Calculated Activation Energy (kcal/mol) |
| Aniline | ortho | 15.2 |
| Aniline | meta | 25.8 |
| Aniline | para | 12.5 |
| This compound | ortho to -NH2 | 28.7 |
| This compound | meta to -NH2 | 35.1 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the electronic effects of the substituents.
A reaction coordinate analysis, often visualized as a potential energy surface (PES), provides a detailed pathway from reactants to products, passing through any transition states and intermediates. By mapping the energy of the system as a function of the geometric changes occurring during the reaction, chemists can gain a deeper understanding of the mechanism.
For this compound, a reaction coordinate analysis could be used to study nucleophilic aromatic substitution (SNAr), a reaction favored by the presence of strong electron-withdrawing groups like fluorine. The analysis would detail the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, and its subsequent decomposition to the final product. Theoretical studies on the addition of anilines to benzoquinone derivatives have utilized such analyses to rationalize the observed regioselectivity and product formation. nih.gov
The reaction coordinate would clearly show the energy minima corresponding to the reactants, intermediates, and products, as well as the energy maxima corresponding to the transition states. This allows for a step-by-step visualization of bond-breaking and bond-forming events.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational dynamics and intermolecular interactions. For this compound, MD simulations could provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules.
MD simulations on halogenated compounds have demonstrated the importance of halogen bonding, a noncovalent interaction involving a halogen atom. nih.gov In the case of this compound, the fluorine atoms could participate in halogen bonding, influencing its conformation and how it interacts with other molecules. Simulations can quantify the strength and geometry of these interactions. nih.gov
Furthermore, MD simulations can explore the conformational landscape of the molecule. The orientation of the methoxy and amino groups relative to the fluorinated ring can be studied, and the energetic barriers between different conformations can be calculated. An experimental and computational study on ortho-fluorinated 2-phenylethylamine highlighted how fluorine substitution impacts conformational flexibility and noncovalent interactions. acs.orgnih.gov
Illustrative Data Table for Conformational Analysis:
This table provides an example of the kind of data that could be obtained from a molecular dynamics simulation to analyze the preferred dihedral angles of the methoxy and amino groups in this compound.
| Dihedral Angle | Atom Definition | Average Value (degrees) | Standard Deviation (degrees) |
| C-C-O-C (Methoxy) | C(4)-C(3)-O-CH3 | 88.5 | 15.2 |
| C-C-N-H (Amino) | C(1)-C(6)-N-H1 | 15.3 | 25.8 |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for the specified compound.
By combining these computational and theoretical approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding future experimental work and applications.
Role in Advanced Organic Synthesis and Functional Material Design
Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and material science. nih.govmdpi.com The incorporation of fluorine into these rings often enhances metabolic stability, binding affinity, and other key properties. 2,3,5,6-Tetrafluoro-4-methoxyaniline serves as a key starting material for introducing a tetrafluorinated benzene (B151609) ring fused to various heterocyclic systems.
Quinolines: The quinoline (B57606) scaffold is a privileged structure in drug discovery. The Combes quinoline synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with a β-diketone under acidic conditions. Analogous compounds, such as 3-fluoro-4-methoxyaniline, are known to be effective precursors for quinoline derivatives through this method. ossila.com The primary amine of this compound can readily participate as the nucleophile in this condensation reaction, leading to the formation of highly fluorinated quinolines. The reaction typically proceeds via the formation of a β-aminoenone intermediate, which then cyclizes and dehydrates to form the aromatic quinoline ring.
Pyridazines: Pyridazines and their fused derivatives are a class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including cardiovascular and anticancer properties. nih.govuminho.pt The synthesis of pyridazines often involves the condensation of hydrazine (B178648) derivatives with 1,4-dicarbonyl compounds or other suitable precursors. nih.govresearchgate.net While not a direct precursor, this compound can be converted into the corresponding hydrazine, which can then be used in cyclization reactions to build the pyridazine (B1198779) ring. Alternatively, modern synthetic methods, such as copper-promoted annulation reactions, provide pathways to pyridazines from various starting materials, showcasing the versatility of synthetic strategies that could potentially incorporate this fluorinated aniline. organic-chemistry.orgrsc.org
The reactivity of the aniline group allows for the construction of a diverse array of other nitrogen-containing heterocycles. nih.govnih.gov The synthesis of these rings often leverages the nucleophilicity of the amine and its ability to react with various electrophiles to form new ring systems.
Triazines: The related compound 6-(3-fluoro-4-methoxyaniline)-4-amino-1,3,5-triazine has been synthesized, demonstrating the utility of fluorinated methoxyanilines as building blocks for triazine-based structures, which are of interest as adenosine (B11128) receptor modulators. researchgate.net
Benzimidazoles: Copper-iodide mediated synthesis has been used to prepare 1-aryl-5,6,7-trimethoxybenzimidazoles from aniline precursors as potent antitubulin agents. ossila.com This highlights a pathway where the fluorinated aniline could be used to create highly substituted and biologically active benzimidazole (B57391) derivatives.
Complex Heterocycles: The synthesis of trifluoromethyl N,N-aminals from various nitrogen-containing heterocycles has been reported, showcasing advanced derivatization possibilities for fluorinated compounds. researchgate.netrsc.org
| Heterocyclic Ring | Synthetic Method Analogy | Potential Application | Reference |
| Quinoline | Combes quinoline synthesis | Pharmaceuticals, Dyes | ossila.com |
| Pyridazine | Cyclocondensation with dicarbonyls (via hydrazine) | Medicinal Chemistry | nih.govuminho.ptresearchgate.net |
| Triazine | Ring formation from aniline derivatives | Adenosine Receptor Ligands | researchgate.net |
| Benzimidazole | Copper-mediated cyclization | Antitubulin Agents | ossila.com |
Building Block for Functional Organic Materials
The electronic characteristics of the this compound core—a π-system heavily influenced by fluorine and methoxy (B1213986) groups—make it an attractive component for the design of novel functional organic materials with tailored optoelectronic properties.
Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). sigmaaldrich.com The performance of these devices is critically dependent on the properties of their constituent materials.
Hole Transport Materials (HTMs): Many high-performance HTMs are based on molecules containing the N,N-di(4-methoxyphenyl)amine (anisidine) moiety. rsc.orgrsc.orgresearchgate.net These materials are crucial for efficiently extracting and transporting positive charge carriers (holes) in solar cells. The synthesis of these complex HTMs, such as the widely used Spiro-OMeTAD, involves coupling aniline-based precursors. rsc.orgrsc.org this compound serves as a valuable precursor, allowing for the introduction of a fluorinated segment into the final HTM structure. The presence of fluorine can enhance thermal stability and tune the energy levels of the material for better device performance. The synthesis often relies on palladium-catalyzed C-N coupling reactions to build up the larger molecular architecture from aniline building blocks. researchgate.net The use of a soluble chemical precursor is a key strategy for forming high-quality crystalline films of organic semiconductors. rsc.orgcsic.es
Dopants: Doping in organic semiconductors is a crucial technique to increase charge carrier density and conductivity. nsf.gov While this compound itself is not a dopant, its strong electronic polarization makes it an excellent starting point for designing new p-type dopants through derivatization. Strong electron-accepting molecules, like F4TCNQ, are effective p-type dopants. nsf.govdyenamo.se By modifying the aniline group of this compound into a suitable electron-withdrawing functionality, novel dopants with high electron affinity and good processability could be developed.
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. A compound with very similar structure, N-t-butyl-2,3,5,6-tetrafluoro-4-trifluoromethylaniline, has been shown to undergo polymerization with the loss of hydrogen fluoride (B91410) during pyrolysis. nih.gov This suggests a viable pathway for the polymerization of this compound. Such a reaction could lead to the formation of polyanilines or related polymeric structures where the tetrafluoromethoxy-substituted benzene rings are linked together. These materials could exhibit high thermal stability and interesting electronic properties, making them candidates for applications in high-performance electronics and coatings.
| Material Class | Role of this compound | Key Feature | Related Research |
| Hole Transport Materials | Precursor for anisidine-based HTMs | Introduction of fluorine to tune electronic properties and stability | rsc.orgrsc.orgresearchgate.net |
| Organic Dopants | Precursor for derivatized p-type dopants | High electron affinity due to fluorination | nsf.govdyenamo.se |
| Fluorinated Polymers | Monomer | Potential for polymerization via HF elimination | nih.gov |
| Organometallic Complexes | N-donor Ligand | Steric bulk and electron-withdrawing effects on metal center | cardiff.ac.uk |
Intermediate in the Synthesis of Complex Molecular Scaffolds
The strategic placement of reactive and modulating substituents on the benzene ring of this compound provides a powerful platform for the construction of intricate molecular frameworks. The amino group serves as a key handle for a variety of chemical transformations, including diazotization, acylation, and N-alkylation, enabling its incorporation into larger, more complex structures. The tetrafluorinated ring system imparts significant stability and unique electronic characteristics to the resulting molecules.
While direct, specific examples of the use of this compound in the synthesis of complex polycyclic or heterocyclic systems are not extensively detailed in readily available literature, its structural motifs are present in various advanced materials. For instance, the related compound, p-Anisidine (4-methoxyaniline), is a well-known precursor in the synthesis of various dyes, pharmaceuticals, and agrochemicals, highlighting the synthetic utility of the methoxyaniline core. nih.govechemi.comchemspider.com The additional fluorine substituents in this compound are expected to enhance properties such as thermal stability, metabolic resistance, and lipophilicity in the final products.
The synthesis of related fluorinated and methoxy-substituted anilines often involves multi-step processes, indicating the value placed on these types of highly functionalized intermediates in synthetic chemistry.
Stereochemical Control in Synthesis with Chiral Derivatives of this compound
The development of chiral derivatives from readily available starting materials is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. While specific research detailing the use of chiral derivatives of this compound for stereochemical control is not prominently featured in the current body of literature, the principles of asymmetric synthesis suggest its potential in this area.
The amino group of this compound provides a straightforward point of attachment for chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be removed and often recycled.
The synthesis of novel chiral derivatives of various amines and their application in achieving stereochemical control is a well-established field. For example, new N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized, and by introducing a chiral residue, the effect on their biological activity was explored, with (R)-enantiomers showing greater antimicrobial potency. nih.gov This demonstrates the profound impact that chirality can have on the function of a molecule.
Furthermore, diastereoselective reactions, such as nitrile oxide cycloadditions, have been studied with alkenes bearing allylic oxygen substituents, where reasonable levels of diastereoselectivity were achieved. nih.gov The rigorous determination of the stereochemical outcome of such reactions is crucial and often involves extensive spectroscopic analysis and chemical correlation.
Given the synthetic accessibility of the amino group, it is conceivable that chiral auxiliaries could be appended to the this compound scaffold. The resulting chiral derivatives could then be employed in a variety of stereoselective transformations, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, to generate enantiomerically enriched products. The highly fluorinated and electronically distinct nature of the aniline ring could impart unique reactivity and selectivity profiles in such reactions. However, dedicated research in this specific area is required to fully explore and realize this potential.
Future Research Directions and Emerging Areas
Development of Novel and Efficient Catalytic Systems for Synthesis
The synthesis of polyfluorinated aromatic amines often requires harsh reaction conditions and can suffer from low selectivity. A significant area of future research will be the development of novel and efficient catalytic systems to access 2,3,5,6-Tetrafluoro-4-methoxyaniline and its derivatives. Current methods for producing similar fluorinated anilines often rely on multi-step sequences that may include nitration followed by reduction, or nucleophilic aromatic substitution (SNAr) on highly fluorinated precursors.
Future efforts will likely focus on transition-metal-catalyzed cross-coupling reactions. For instance, the development of palladium or copper-based catalytic systems for the direct amination of 1,2,3,5-tetrafluoro-4-methoxybenzene would represent a more atom-economical and efficient route. Research into ligand design will be crucial to control the reactivity and selectivity of these transformations, preventing side reactions such as hydrodefluorination. Another promising avenue is the use of photoredox catalysis, which can enable C-N bond formation under mild conditions using visible light. mdpi.com The trifluoromethoxylation of arenes has been achieved using photocatalytic methods, suggesting that similar strategies could be adapted for the synthesis of fluorinated anilines. mdpi.com
Catalyst systems that have shown promise for the synthesis of other complex amines, such as strontium hydrogen phosphate (B84403) for mixed alkylamines, could also be explored, although their applicability to highly fluorinated aromatic systems would need to be established. mdpi.com The goal is to develop catalytic protocols that are not only efficient and high-yielding but also environmentally benign, avoiding the use of stoichiometric and often toxic reagents.
Exploration of Undiscovered Reactivity Patterns for the Fluorinated Aniline (B41778) Moiety
The unique electronic properties conferred by the four fluorine atoms and the methoxy (B1213986) group on the aniline ring suggest that this compound may exhibit novel reactivity patterns. The strong electron-withdrawing nature of the fluorine atoms significantly decreases the nucleophilicity of the aniline nitrogen and the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Future research will likely delve into the selective functionalization of the C-H and N-H bonds. For example, directed C-H activation or functionalization at the position ortho to the amino group could provide a pathway to novel derivatives that would be difficult to synthesize through other means. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms creates a unique electronic environment that could be exploited for regioselective reactions.
Furthermore, the transformation of the aniline moiety itself into other functional groups in the presence of the perfluorinated ring is an area ripe for exploration. For instance, diazotization reactions followed by Sandmeyer-type transformations could lead to a diverse array of substituted tetrafluoromethoxybenzenes. mdpi.com The stability of the highly fluorinated ring under these reactive conditions will be a key aspect to investigate. The development of mechanochemical synthesis methods, which have been used to prepare fluorinated imines, could also offer a solvent-free and efficient way to explore the reactivity of this compound with various carbonyl compounds. mdpi.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for high-throughput synthesis and optimization. tcichemicals.comtue.nl Given that many reactions involving fluorinated compounds can be highly energetic, flow chemistry provides a safer means to handle potentially hazardous intermediates and reagents. tue.nl
Future work will focus on developing robust flow chemistry protocols for the synthesis and subsequent derivatization of this compound. This could involve the integration of multiple reaction steps into a single, continuous sequence, a concept known as telescoping synthesis. mdpi.comtue.nl For example, the synthesis of the aniline from a suitable precursor could be immediately followed by a derivatization reaction in the same flow setup, minimizing the need for isolation and purification of intermediates. uc.pt
The integration of these flow systems with automated synthesis platforms, controlled by machine learning algorithms, will enable the rapid exploration of reaction conditions and the optimization of synthetic routes. mdpi.comnih.gov Automated platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for a given transformation. nih.gov This approach will accelerate the discovery of new derivatives of this compound with desired properties.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and for guiding the design of new derivatives with specific functionalities. researchgate.net For this compound, computational methods can be employed to predict a range of properties, including its electronic structure, reactivity, and potential for intermolecular interactions.
Density Functional Theory (DFT) calculations can be used to model the impact of the fluorine and methoxy substituents on the electronic properties of the aniline ring. researchgate.net This understanding can then be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic experiments. For instance, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. researchgate.net
A significant future research direction will be the use of computational tools to design novel derivatives of this compound with tailored properties for specific applications. For example, by modeling the interaction of various derivatives with a biological target, such as an enzyme active site, it may be possible to design potent and selective inhibitors. nih.gov Similarly, computational screening can be used to predict the material properties of polymers or other materials derived from this fluorinated aniline.
Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding
The most comprehensive understanding of the chemical nature of this compound will emerge from a synergistic approach that combines experimental investigation with theoretical calculations. researchgate.net This integrated strategy allows for a deeper understanding of reaction mechanisms, spectroscopic data, and structure-property relationships.
In the context of developing new reactions, theoretical calculations can be used to propose and evaluate potential reaction pathways, including the structures and energies of intermediates and transition states. These computational predictions can then be tested and validated through carefully designed experiments. For example, if a new catalytic cycle is proposed, key intermediates might be targeted for experimental detection and characterization.
Similarly, the interpretation of spectroscopic data, such as NMR and UV-Vis spectra, can be greatly enhanced by computational predictions. researchgate.net By calculating the expected spectral properties of different isomers or conformers, it becomes possible to make more definitive structural assignments. This combined approach has been successfully applied to understand the electronic effects in other substituted anilines and can be extended to the study of this complex fluorinated system. researchgate.net Ultimately, the tight integration of experimental and theoretical methods will accelerate the pace of discovery and innovation in the chemistry of this compound.
Q & A
Q. What are the key structural features of 2,3,5,6-Tetrafluoro-4-methoxyaniline that influence its reactivity in organic synthesis?
The compound's reactivity is governed by its electron-deficient aromatic ring due to four fluorine substituents and the electron-donating methoxy group at the para position. Fluorine atoms induce strong inductive effects, increasing electrophilic substitution difficulty, while the methoxy group directs reactions to specific positions (ortho/para). Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for confirming purity and structural integrity during synthesis .
Q. What synthetic routes are commonly used to prepare this compound, and how are reaction conditions optimized?
Synthesis typically involves fluorination of a precursor aniline derivative, followed by methoxylation. For example, nucleophilic aromatic substitution (NAS) using fluorinating agents like KF under anhydrous conditions is a key step. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI) significantly impact yield. Thin-layer chromatography (TLC) and column chromatography are standard for monitoring and purifying intermediates .
Q. How do researchers characterize the purity and stability of this compound?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR for fluorine environment analysis. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles, which should align with literature values (e.g., mp 81–84°C for structurally similar fluorinated anilines) .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield of this compound in multi-step syntheses?
Competing pathways include over-fluorination, demethylation of the methoxy group, or ring oxidation. For instance, during fluorination, excess reagent may lead to byproducts like hexafluorinated derivatives. Kinetic studies using time-resolved spectroscopy and DFT calculations help identify rate-limiting steps. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and reaction time (e.g., 6–12 hours) minimizes side reactions .
Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated aniline derivatives?
X-ray crystallography provides definitive confirmation of molecular geometry, particularly fluorine substitution patterns. Solid-state ¹⁹F MAS NMR distinguishes between crystallographic and dynamic disorder in fluorine positions. High-resolution MS with collision-induced dissociation (CID) fragments the molecule to validate connectivity .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions of polyfluorinated methoxyanilines?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich regions susceptible to electrophilic attack. For example, the methoxy group directs nitration to the ortho position relative to itself, despite fluorine's electron-withdrawing effects. Solvent effects are modeled using polarizable continuum models (PCM) to refine predictions .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Cross-validate data using orthogonal methods:
Q. What strategies mitigate batch-to-batch variability in fluorinated aniline synthesis?
Implement quality-by-design (QbD) principles:
- Control raw material purity (e.g., ≥99% fluorobenzene precursors).
- Standardize reaction quenching (e.g., rapid cooling to –20°C).
- Use process analytical technology (PAT) for real-time monitoring of critical parameters like pH and temperature .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Over-fluorinated derivatives | Excess fluorinating agent | Precise stoichiometric control |
| Demethylated products | Acidic reaction conditions | Use buffered neutral pH media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
